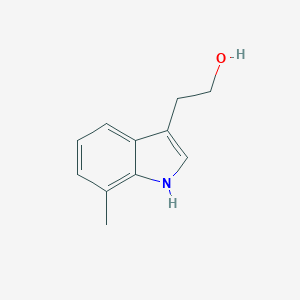

2-(7-Methyl-1H-indol-3-YL)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(7-methyl-1H-indol-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8-3-2-4-10-9(5-6-13)7-12-11(8)10/h2-4,7,12-13H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGZBKPDQVCRMSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(7-Methyl-1H-indol-3-YL)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(7-Methyl-1H-indol-3-YL)ethanol, a tryptophol derivative of interest in medicinal chemistry and organic synthesis. This document consolidates available data on its molecular structure, physical constants, and spectral characteristics. Detailed experimental protocols for its synthesis and purification are outlined, alongside an exploration of its potential biological activities. The information is presented to support further research and development involving this compound.

Chemical Properties and Data

This compound, also known as 7-Methyl Tryptophol, is an aromatic alcohol belonging to the indole family. The presence of the methyl group at the 7-position of the indole ring and the ethanol substituent at the 3-position imparts specific chemical characteristics that are valuable for synthetic modifications and influence its biological interactions.

Molecular Structure and Identifiers

-

IUPAC Name: 2-(7-Methyl-1H-indol-3-yl)ethan-1-ol

Physicochemical Data

A summary of the known physical and chemical properties of this compound is presented in Table 1. While specific experimental data for some properties are limited, values for closely related compounds provide useful estimations.

| Property | Value | Source |

| Boiling Point | 362.2 °C at 760 mmHg | [5] |

| Density | 1.18 g/cm³ | [5] |

| Appearance | Pale Beige Solid | Inferred from related compounds |

| Solubility | Soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide. | Inferred from related compounds[6] |

Table 1: Physicochemical Properties of this compound

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole ring, a singlet for the methyl group, and triplets for the methylene groups of the ethanol side chain. The chemical shifts would be influenced by the electron-donating nature of the methyl group.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eleven carbon atoms in the molecule, including the distinct chemical shifts for the indole ring carbons, the methyl carbon, and the carbons of the ethanol side chain.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of 175.23. Fragmentation patterns would likely involve the loss of the hydroxyl group and cleavage of the ethanol side chain.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H and O-H stretching vibrations in the range of 3200-3600 cm⁻¹, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of tryptophol derivatives is the Fischer indole synthesis. This method involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions. For the synthesis of this compound, 2-methylphenylhydrazine would be a suitable starting material, reacting with a protected form of 4-hydroxybutanal.

Reaction Scheme:

Figure 1: General workflow for the synthesis of this compound via Fischer Indole Synthesis.

Detailed Protocol (Adapted from the synthesis of 7-ethyltryptophol): [4][8][9][10]

-

Hydrazone Formation: To a solution of 2-methylphenylhydrazine hydrochloride in a suitable solvent (e.g., a mixture of N,N-dimethylacetamide and water), 2,3-dihydrofuran is added. The reaction mixture is stirred at room temperature to facilitate the formation of the corresponding hydrazone. The pH is typically maintained in the weakly acidic range to promote hydrazone formation while minimizing decomposition.[8]

-

Cyclization: An acid catalyst, such as concentrated sulfuric acid, is slowly added to the reaction mixture.[8] The mixture is then heated to induce the Fischer indole cyclization. The reaction temperature and time are critical parameters and should be carefully monitored to maximize the yield and minimize the formation of byproducts.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and neutralized. The product is then extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

Biological Activity and Signaling Pathways

While specific biological studies on this compound are not extensively documented, the broader class of tryptophol and indole derivatives has been the subject of significant research, revealing a range of biological activities.

Potential Therapeutic Applications

Indole derivatives are known to possess a wide spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor activities.

-

Anti-inflammatory Activity: The related compound, 7-ethyltryptophol, is a key intermediate in the synthesis of Etodolac, a non-steroidal anti-inflammatory drug (NSAID).[4] This suggests that this compound could serve as a scaffold for the development of new anti-inflammatory agents.

-

Antitumor Activity: Certain tryptophan analogs have demonstrated cytotoxicity against cancer cell lines.[8] The indole nucleus is a common motif in many anticancer drugs, and modifications to this scaffold, such as the introduction of a methyl group at the 7-position, could modulate its anticancer potential.

-

Antimicrobial Activity: Indole compounds have been investigated for their ability to inhibit bacterial growth and biofilm formation. This suggests that this compound could be explored for its potential as an antimicrobial agent.

Signaling Pathways

The biological effects of indole derivatives are often mediated through their interaction with specific cellular signaling pathways. While the precise pathways modulated by this compound have yet to be elucidated, related compounds are known to interact with various targets.

Hypothesized Signaling Interactions:

Figure 2: Hypothesized biological interactions of this compound with key cellular signaling pathways.

Further research is required to validate these potential interactions and to understand the specific molecular mechanisms by which this compound exerts its biological effects.

Conclusion

This compound is a tryptophol derivative with potential applications in drug discovery and development. This guide has summarized the available chemical and physical data, provided a general synthetic protocol, and outlined potential areas of biological investigation. The information presented herein serves as a foundational resource for researchers and scientists working with this compound, and it is anticipated that further studies will continue to unveil its therapeutic potential.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. cleanchemlab.com [cleanchemlab.com]

- 3. veeprho.com [veeprho.com]

- 4. iosrjournals.org [iosrjournals.org]

- 5. 7-Methyltryptophol | CAS#:39232-85-4 | Chemsrc [chemsrc.com]

- 6. Page loading... [guidechem.com]

- 7. cleanchemlab.com [cleanchemlab.com]

- 8. researchgate.net [researchgate.net]

- 9. Prepn process of 7-ethyl tryptophol - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN1740153A - Prepn process of 7-ethyl tryptophol - Google Patents [patents.google.com]

Structural Characterization of 7-Methyltryptophol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of 7-methyltryptophol, a member of the tryptophol family of indole compounds. While specific experimental data for 7-methyltryptophol is not extensively available in published literature, this document outlines the established methodologies and expected analytical outcomes for its synthesis and detailed structural elucidation. The protocols and data presented herein are based on standard practices for the analysis of small organic molecules and data from closely related indole derivatives.

Chemical and Physical Properties

7-Methyltryptophol, also known by its IUPAC name 2-(7-methyl-1H-indol-3-yl)ethanol, is a derivative of tryptophol.[1] Its fundamental properties are summarized below. The physical properties are estimated based on its close structural analog, 7-ethyltryptophol.[2][3]

| Property | Value |

| CAS Number | 39232-85-4 |

| Molecular Formula | C₁₁H₁₃NO |

| Molecular Weight | 175.23 g/mol |

| IUPAC Name | This compound |

| Appearance | White to off-white crystalline powder (estimated) |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and chloroform (estimated).[3] |

| Melting Point | Not available (7-ethyltryptophol: 44-45°C)[3] |

| Boiling Point | Not available (7-ethyltryptophol: 310.4°C at 760 mmHg)[3] |

Synthesis of 7-Methyltryptophol

The most common and effective method for the synthesis of tryptophol derivatives is the Fischer indole synthesis.[4][5] This reaction involves the cyclization of an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. For 7-methyltryptophol, the synthesis would commence with 2-methylphenylhydrazine and 2,3-dihydrofuran (which serves as a precursor to 4-hydroxybutanal).

Proposed Synthetic Workflow

Figure 1: Proposed Fischer Indole Synthesis Workflow for 7-Methyltryptophol.

Experimental Protocol: Fischer Indole Synthesis

Materials:

-

2-methylphenylhydrazine hydrochloride

-

2,3-dihydrofuran

-

Concentrated sulfuric acid or hydrochloric acid

-

Methanol or ethanol

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

In a round-bottom flask, dissolve 2-methylphenylhydrazine hydrochloride in methanol.

-

Slowly add 2,3-dihydrofuran to the solution while stirring at room temperature.

-

Add a catalytic amount of concentrated sulfuric acid dropwise.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 7-methyltryptophol.

Structural Characterization Workflow

A systematic approach is required for the unambiguous structural determination of the synthesized 7-methyltryptophol. The general workflow is depicted below.

Figure 2: General Workflow for Structural Characterization.

Spectroscopic and Crystallographic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 7-methyltryptophol, ¹H and ¹³C NMR, along with 2D experiments like COSY, HSQC, and HMBC, would provide a complete assignment of all protons and carbons.

Experimental Protocol: NMR Spectroscopy

-

Dissolve 5-10 mg of purified 7-methyltryptophol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire a ¹H NMR spectrum to observe the chemical shifts, coupling constants, and integration of all protons.

-

Acquire a ¹³C NMR spectrum to identify the chemical shifts of all carbon atoms.

-

Perform 2D NMR experiments (COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations, which will aid in the unambiguous assignment of the spectra.

Hypothetical NMR Data (in CDCl₃)

Table 1: Hypothetical ¹H NMR Data for 7-Methyltryptophol

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| NH | ~8.0 | br s | - | 1H |

| H-2 | ~7.0 | s | - | 1H |

| H-4 | ~7.2 | d | ~8.0 | 1H |

| H-5 | ~6.9 | t | ~7.5 | 1H |

| H-6 | ~7.0 | d | ~7.0 | 1H |

| CH₂ (α to OH) | ~3.9 | t | ~6.5 | 2H |

| CH₂ (β to OH) | ~3.0 | t | ~6.5 | 2H |

| CH₃ | ~2.5 | s | - | 3H |

| OH | ~1.5 | br s | - | 1H |

Table 2: Hypothetical ¹³C NMR Data for 7-Methyltryptophol

| Position | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~122 |

| C-3 | ~112 |

| C-3a | ~128 |

| C-4 | ~119 |

| C-5 | ~120 |

| C-6 | ~118 |

| C-7 | ~129 |

| C-7a | ~135 |

| CH₂ (α to OH) | ~62 |

| CH₂ (β to OH) | ~29 |

| CH₃ | ~16 |

Note: Chemical shifts for indole derivatives can be solvent-dependent.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Prepare a dilute solution of 7-methyltryptophol in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid for positive ion mode.

-

Infuse the solution directly into the ESI source of the mass spectrometer, or inject it into an LC-MS system.

-

Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ should be observed.

-

Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to observe the fragmentation pattern.

Hypothetical Mass Spectrometry Data

Table 3: Hypothetical ESI-MS Data for 7-Methyltryptophol

| Ion | m/z (calculated) | m/z (observed) | Notes |

|---|---|---|---|

| [M+H]⁺ | 176.1070 | ~176.1 | Molecular ion |

| [M-H₂O+H]⁺ | 158.0964 | ~158.1 | Loss of water |

| C₁₀H₁₀N⁺ | 144.0808 | ~144.1 | Characteristic indole fragment after loss of the ethanol side chain. |

| C₉H₈N⁺ | 130.0651 | ~130.1 | Further fragmentation of the indole ring.[7] |

X-ray Crystallography

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry.[8][9]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Grow single crystals of 7-methyltryptophol suitable for X-ray diffraction (typically >0.1 mm in all dimensions).[9] This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Mount a suitable crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

-

Collect diffraction data using a single-crystal X-ray diffractometer equipped with a Mo or Cu X-ray source.[10]

-

Process the diffraction data and solve the crystal structure using appropriate software (e.g., SHELX).

-

Refine the structural model to obtain the final atomic coordinates, bond lengths, and angles.

As no experimental crystallographic data for 7-methyltryptophol is publicly available, a table of crystallographic parameters cannot be provided. The expected outcome would be the precise coordinates of each atom in the crystal lattice, confirming the connectivity and conformation of the molecule.

References

- 1. cleanchemlab.com [cleanchemlab.com]

- 2. 7-Ethyltryptophol | C12H15NO | CID 198231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 7-Ethyl Tryptophol CAS 41340-36-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

Technical Guide: 2-(7-Methyl-1H-indol-3-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(7-Methyl-1H-indol-3-yl)ethanol, also known as 7-Methyltryptophol, is an indole derivative with potential applications in medicinal chemistry and drug development. The indole nucleus is a critical pharmacophore found in numerous biologically active compounds.[1][2][3] Substitution at the 7-position of the indole ring, as seen in this molecule, can significantly influence its physicochemical and biological properties. This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, physical and chemical properties, and potential biological relevance, drawing parallels with its closely related and well-studied analog, 7-ethyltryptophol.

Chemical Identity and Properties

Quantitative data for this compound is summarized in the table below. Due to limited direct experimental data, some properties are compared with its close analog, 7-ethyltryptophol.

| Property | This compound | 7-Ethyltryptophol |

| Synonyms | 7-Methyltryptophol | 2-(7-Ethyl-1H-indol-3-yl)ethanol |

| CAS Number | 39232-85-4[4][5] | 41340-36-7[6][7] |

| Molecular Formula | C11H13NO[8] | C12H15NO[6] |

| Molecular Weight | 175.23 g/mol [8] | 189.25 g/mol [6] |

| Physical State | Neat[8] | White to off-white crystalline powder[6] |

| Solubility | Not specified | Soluble in ethanol, methanol, and DMSO[6] |

Synthesis

The primary and most adaptable method for the synthesis of 7-substituted tryptophols is the Fischer indole synthesis. This methodology is well-documented for the industrial-scale production of 7-ethyltryptophol, a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Etodolac.[9][10] The same protocol can be readily adapted to produce this compound by substituting the starting material.

General Synthetic Pathway: Fischer Indole Synthesis

The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions to form an indole. For the synthesis of 7-substituted tryptophols, the common precursors are the corresponding substituted phenylhydrazine and 2,3-dihydrofuran, which serves as a masked form of 4-hydroxybutanal.[10][11]

Caption: General workflow for the Fischer indole synthesis of this compound.

Detailed Experimental Protocol (Adapted from 7-Ethyltryptophol Synthesis)

This protocol is an adaptation of a common procedure for 7-ethyltryptophol synthesis and should be optimized for 7-methyltryptophol.[10][11][12]

Materials:

-

2-Methylphenylhydrazine hydrochloride

-

2,3-Dihydrofuran

-

Ethylene glycol monomethyl ether (or other suitable solvent like N,N-dimethylacetamide/water)[10][12]

-

Concentrated hydrochloric acid or sulfuric acid[10]

-

Methylene chloride (for extraction)

-

Water

Procedure:

-

Preparation of 4-Hydroxybutanal: In a reaction flask, dissolve ethylene glycol monomethyl ether, water, and concentrated hydrochloric acid. Cool the mixture to below 0°C. Add 2,3-dihydrofuran dropwise while maintaining the low temperature. Stir for 1 hour after the addition is complete. This solution contains the in-situ generated 4-hydroxybutanal.[11]

-

Hydrazone Formation and Cyclization: In a separate, larger reaction flask, add ethylene glycol monomethyl ether and 2-methylphenylhydrazine hydrochloride. Heat the mixture to approximately 80°C with stirring.[11] Slowly add the previously prepared 4-hydroxybutanal solution dropwise to the heated hydrazine solution. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, concentrate the mixture to remove the solvent. Add water and extract the product with methylene chloride. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization to yield the final product, this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is not extensively reported, the broader class of indole derivatives exhibits a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3]

The structural similarity to 7-ethyltryptophol, a precursor to the anti-inflammatory drug Etodolac, suggests that 7-methyltryptophol and its derivatives could be investigated for similar activities.[10] The methyl group at the 7-position can influence the molecule's lipophilicity and steric interactions with biological targets, potentially leading to unique pharmacological profiles.

7-Methyltryptophol is also known to be a metabolite of Tryptophan, an essential amino acid, highlighting its presence in biological systems.[8]

The potential signaling pathways that could be modulated by indole derivatives are numerous. For instance, their anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway.

Caption: Potential inhibitory action of indole derivatives on the prostaglandin synthesis pathway.

Conclusion

This compound is a valuable indole derivative with potential for further investigation in drug discovery and development. While direct experimental data is limited, its synthesis can be reliably achieved through established methods like the Fischer indole synthesis. Its structural analogy to other bioactive 7-substituted tryptophols provides a strong rationale for exploring its pharmacological properties, particularly in the area of anti-inflammatory agents. This technical guide serves as a foundational resource for researchers interested in the synthesis and evaluation of this and related compounds.

References

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. 7-Methyl Tryptophol | CAS No: 39232-85-4 [aquigenbio.com]

- 6. valencelabs.co [valencelabs.co]

- 7. 7-Ethyltryptophol | C12H15NO | CID 198231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cymitquimica.com [cymitquimica.com]

- 9. researchgate.net [researchgate.net]

- 10. iosrjournals.org [iosrjournals.org]

- 11. Prepn process of 7-ethyl tryptophol - Eureka | Patsnap [eureka.patsnap.com]

- 12. CN1740153A - Prepn process of 7-ethyl tryptophol - Google Patents [patents.google.com]

An In-depth Technical Guide to 7-Methyltryptophol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-methyltryptophol, a derivative of the essential amino acid tryptophan. While detailed research on this specific compound is limited in publicly accessible literature, this document compiles the available information and draws reasonable inferences from studies on closely related compounds, such as 7-ethyltryptophol. This guide covers the molecular and physical properties, potential synthetic and analytical methodologies, and its metabolic context.

Core Molecular and Physical Properties

7-Methyltryptophol, also known as 2-(7-methyl-1H-indol-3-yl)ethan-1-ol, is a tryptophol derivative with a methyl group at the 7th position of the indole ring.[1][2] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Weight | 175.2 g/mol | [1][2] |

| Molecular Formula | C₁₁H₁₃NO | [1][2] |

| CAS Number | 39232-85-4 | [1] |

| Chemical Name | 2-(7-methyl-1H-indol-3-yl)ethan-1-ol | [1][2] |

| Synonyms | 7-Methyl-3-(2-hydroxyethyl)indole | |

| Appearance | Likely a solid, similar to related compounds | |

| Solubility | Expected to be soluble in organic solvents |

Role in Drug Development and Research

Currently, the primary documented application of 7-methyltryptophol is as a reference standard in the analytical method development, validation, and quality control for the commercial production of Asenapine.[1] Asenapine is an atypical antipsychotic medication used for the treatment of schizophrenia and bipolar disorder.[3] The use of 7-methyltryptophol as an impurity reference standard underscores its importance in ensuring the purity and safety of the final pharmaceutical product.[1] It is also described as a metabolite of Tryptophan, an essential amino acid.[4]

Potential Synthesis and Purification Protocols

3.1. Fischer Indole Synthesis of 7-Alkyltryptophols

This method involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions. For 7-substituted tryptophols, the general process starts with a 2-substituted phenylhydrazine and 2,3-dihydrofuran (which serves as a precursor to 4-hydroxybutyraldehyde).[6][8]

References

- 1. cleanchemlab.com [cleanchemlab.com]

- 2. 7-Methyl Tryptophol | CAS No: 39232-85-4 [aquigenbio.com]

- 3. Asenapine | C17H16ClNO | CID 163091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cymitquimica.com [cymitquimica.com]

- 5. iosrjournals.org [iosrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. WO2005002523A2 - Process for preparing highly pure and free-flowing solid of 7-ethyltryptophol - Google Patents [patents.google.com]

- 8. CN1740153A - Prepn process of 7-ethyl tryptophol - Google Patents [patents.google.com]

The Biological Activity of Methylated Tryptophols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptophol (indole-3-ethanol) and its methylated derivatives represent a class of indoleamines with diverse biological activities. As structural analogs of key neurochemicals like serotonin and melatonin, these compounds have garnered interest for their potential to modulate various physiological processes. This technical guide provides a comprehensive overview of the current understanding of the biological activity of methylated tryptophols, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a resource for researchers and drug development professionals exploring the therapeutic potential of these intriguing molecules.

Core Biological Activities and Mechanisms

Methylated tryptophols exert their effects through interactions with a range of biological targets, primarily G-protein coupled receptors (GPCRs) such as serotonin and melatonin receptors. The nature and position of the methyl group on the tryptophol scaffold significantly influence binding affinity, functional activity, and receptor selectivity.

Interaction with Serotonin Receptors

Several methylated tryptophols exhibit affinity for various serotonin (5-HT) receptor subtypes. The 5-HT₁A and 5-HT₇ receptors, in particular, appear to be key targets. Agonist activity at these receptors can influence a variety of neurological functions, including mood, anxiety, and cognition. For instance, N-methylserotonin, a structurally related tryptamine, demonstrates high affinity for both 5-HT₁A and 5-HT₇ receptors, with IC₅₀ values of ≤ 2 nM, and also acts as a selective serotonin reuptake inhibitor[1]. While direct quantitative data for methylated tryptophols is limited, the activity of their tryptamine counterparts suggests a likely interaction with the serotonergic system.

Interaction with Melatonin Receptors

Given their structural similarity to melatonin (N-acetyl-5-methoxytryptamine), methylated tryptophols are also investigated for their affinity to melatonin receptors (MT₁ and MT₂). These receptors are pivotal in regulating circadian rhythms, sleep-wake cycles, and other physiological processes. The 5-methoxy group on the indole ring is a crucial component for melatonin receptor binding[2].

Quantitative Biological Data

The following tables summarize the available quantitative data for the binding and functional activity of various methylated tryptophols. It is important to note that there is a significant lack of comprehensive data for many of these compounds, highlighting an area for future research.

Table 1: Receptor Binding Affinities (Kᵢ in nM) of Methylated Tryptophols and Related Compounds

| Compound | 5-HT₁A | 5-HT₂A | 5-HT₂C | 5-HT₇ | MT₁ | MT₂ | Reference |

| 5-Methoxytryptophol | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | |

| 5-Methyl-tryptophol | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | |

| N-Methyl-tryptophol | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | |

| N,N-Dimethyl-tryptophol | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | |

| N-Methylserotonin | ≤ 2 (IC₅₀) | - | - | ≤ 2 (IC₅₀) | - | - | [1] |

Table 2: Functional Activity (EC₅₀/IC₅₀ in nM) of Methylated Tryptophols and Related Compounds

| Compound | Assay | Receptor/Target | Activity | Value (nM) | Reference |

| 5-Methoxytryptophol | Data not available | ||||

| 5-Methyl-tryptophol | Data not available | ||||

| N-Methyl-tryptophol | Data not available | ||||

| N,N-Dimethyl-tryptophol | Data not available | ||||

| N-Methylserotonin | Radioligand Binding | 5-HT₁A | Agonist | ≤ 2 (IC₅₀) | [1] |

| N-Methylserotonin | Radioligand Binding | 5-HT₇ | Agonist | ≤ 2 (IC₅₀) | [1] |

| Tryptophol | MCP-1 Production | Inflammatory Response | Inhibition | Dose-dependent | [2] |

Signaling Pathways

The biological effects of methylated tryptophols are mediated by their interaction with specific signaling pathways. Activation of G-protein coupled receptors, such as serotonin and melatonin receptors, initiates a cascade of intracellular events.

Serotonin Receptor Signaling

Agonism at 5-HT₁A and 5-HT₇ receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This can modulate the activity of protein kinase A (PKA) and downstream signaling pathways, ultimately influencing neuronal excitability and gene expression.

Figure 1: Simplified signaling pathway for 5-HT₁A/5-HT₇ receptor activation.

Melatonin Receptor Signaling

Activation of MT₁ and MT₂ receptors also primarily couples to Gαi proteins, leading to the inhibition of the adenylyl cyclase/cAMP pathway. This signaling is fundamental to the chronobiotic effects of melatonin and its analogs.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of methylated tryptophols.

Radioligand Binding Assay for 5-HT Receptors

Objective: To determine the binding affinity (Kᵢ) of methylated tryptophols for specific serotonin receptor subtypes.

Materials:

-

Cell membranes expressing the human 5-HT receptor subtype of interest (e.g., 5-HT₁A, 5-HT₇).

-

Radioligand specific for the receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT₁A).

-

Test compounds (methylated tryptophols) at various concentrations.

-

Incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare cell membrane homogenates expressing the target receptor.

-

In a 96-well plate, add incubation buffer, the specific radioligand at a concentration near its Kₑ, and varying concentrations of the test compound.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

-

Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

-

Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

cAMP Functional Assay

Objective: To determine the functional activity (EC₅₀ or IC₅₀) of methylated tryptophols at Gαi/o-coupled receptors by measuring changes in intracellular cAMP levels.

Materials:

-

Cells stably expressing the receptor of interest (e.g., CHO-K1 cells with human 5-HT₁A receptor).

-

Forskolin (an adenylyl cyclase activator).

-

Test compounds (methylated tryptophols) at various concentrations.

-

cAMP assay kit (e.g., LANCE Ultra cAMP Detection Kit).

-

Cell culture medium and reagents.

Procedure:

-

Seed the cells in a 96-well plate and culture overnight.

-

Replace the culture medium with stimulation buffer.

-

To measure agonist activity, add varying concentrations of the test compound and incubate for a specified time (e.g., 30 minutes) at 37°C.

-

To measure antagonist activity, pre-incubate the cells with varying concentrations of the test compound before adding a known agonist at its EC₅₀ concentration.

-

For Gαi-coupled receptors, stimulate the cells with forskolin in the presence of the test compound to measure the inhibition of cAMP production.

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the cAMP assay kit.

-

Plot the cAMP concentration against the log of the test compound concentration to generate a dose-response curve and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) value.

Figure 2: Workflow for a typical cAMP functional assay.

In Vivo Sleep Induction Assay in Mice

Objective: To assess the sleep-inducing effects of methylated tryptophols in a rodent model.

Materials:

-

Male C57BL/6 mice.

-

Test compounds (methylated tryptophols) dissolved in a suitable vehicle (e.g., saline with Tween 80).

-

EEG and EMG recording system.

-

Data acquisition and analysis software.

Procedure:

-

Surgically implant EEG and EMG electrodes in the mice and allow for a recovery period.

-

Habituate the mice to the recording chambers and handling procedures.

-

Administer the test compound or vehicle via intraperitoneal injection at the beginning of the light cycle.

-

Record EEG and EMG signals continuously for a defined period (e.g., 6 hours).

-

Score the sleep-wake states (wakefulness, NREM sleep, REM sleep) in epochs (e.g., 10 seconds) based on the EEG and EMG recordings.

-

Analyze the data to determine the latency to sleep onset, total sleep time, and the duration and frequency of sleep bouts.

-

Compare the effects of different doses of the test compounds to the vehicle control to determine the dose-dependent effects on sleep parameters. Tryptophol and its derivative 5-methoxytryptophol have been shown to induce sleep in mice[3].

Conclusion and Future Directions

The available evidence suggests that methylated tryptophols are a promising class of compounds with the potential to modulate the serotonergic and melatonergic systems. However, a significant gap exists in the quantitative pharmacological data for many of these derivatives. Future research should focus on a systematic evaluation of the binding affinities and functional activities of a broader range of methylated tryptophols at a comprehensive panel of receptors. Such studies will be crucial for elucidating their structure-activity relationships and for guiding the development of novel therapeutic agents with improved selectivity and efficacy for treating a variety of central nervous system disorders.

References

- 1. N-Methylserotonin - Wikipedia [en.wikipedia.org]

- 2. A Molecular and Chemical Perspective in Defining Melatonin Receptor Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of 1-N-11C-Methyl-l- and -d-Tryptophan for pharmacokinetic imaging of the immune checkpoint inhibitor 1-Methyl-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Presence of 7-Methyltryptophol in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptophol (indole-3-ethanol) and its derivatives are a class of indole alkaloids that have garnered significant interest within the scientific community due to their diverse biological activities and widespread presence in nature.[1][2] These compounds are metabolites of the amino acid tryptophan and are produced by a variety of organisms, including plants, fungi, bacteria, and marine sponges.[1][2] Their roles range from quorum sensing molecules in yeast to potential therapeutic agents, highlighting their importance in both ecological and medicinal contexts.[2] This technical guide provides an in-depth exploration of the natural occurrence of 7-methyltryptophol and its derivatives, with a focus on quantitative data, experimental methodologies, and relevant biochemical pathways.

Natural Occurrence of 7-Methyltryptophol: An Unconfirmed yet Plausible Existence

Direct evidence for the natural occurrence of 7-methyltryptophol in any organism remains elusive in the current scientific literature. Despite the widespread natural occurrence of tryptophol and other derivatives, 7-methyltryptophol has not been explicitly isolated or identified from a natural source. However, compelling indirect evidence suggests its potential for natural synthesis. The direct precursor to 7-methyltryptophol, 7-methyl-DL-tryptophan, has been reported to occur in the fungus Aspergillus fumigatus.[3] The biosynthesis of tryptophol and its derivatives from tryptophan is primarily accomplished through the Ehrlich pathway, which converts amino acids into their corresponding alcohols.[2][4] The presence of the precursor amino acid in a known tryptophol-producing genus strongly implies that 7-methyltryptophol could be synthesized in nature via this well-established metabolic route.

Quantitative Data on Tryptophol and its Derivatives in Natural Sources

While quantitative data for 7-methyltryptophol is unavailable due to its unconfirmed natural status, the concentrations of tryptophol and other derivatives have been documented in various natural sources. This data is crucial for researchers aiming to isolate and study these compounds and provides a benchmark for potential future quantification of 7-methyltryptophol.

| Compound | Natural Source | Concentration/Yield | Reference |

| Tryptophol | Candida albicans | Not specified (autoantibiotic) | [5] |

| Tryptophol | Saccharomyces cerevisiae (Wine/Beer) | Varies (secondary product of fermentation) | [2] |

| Tryptophol | Pinus sylvestris (Needles/Seeds) | Not specified | [2] |

| Tryptophol | Ircinia spiculosa (Marine Sponge) | Not specified | [2] |

| Tryptophol | Zygosaccharomyces priorianus | Not specified (converts L-tryptophan) | [4] |

| 7-Methyl-DL-tryptophan | Aspergillus fumigatus | Not specified | [3] |

Biosynthesis of Tryptophol Derivatives

The primary route for the biosynthesis of tryptophol and its derivatives from tryptophan is the Ehrlich pathway. This pathway involves a transamination followed by a decarboxylation and a final reduction step.

The Ehrlich Pathway

The Ehrlich pathway is a crucial metabolic route in yeast and other microorganisms for the catabolism of amino acids. In the context of tryptophol synthesis, L-tryptophan is first converted to indole-3-pyruvic acid by a transaminase. Subsequently, indole-3-pyruvic acid is decarboxylated to indole-3-acetaldehyde by a decarboxylase. Finally, indole-3-acetaldehyde is reduced to tryptophol by an alcohol dehydrogenase.

Caption: The Ehrlich Pathway for Tryptophol Biosynthesis.

Hypothesized Biosynthesis of 7-Methyltryptophol

Given the natural occurrence of 7-methyl-DL-tryptophan, a plausible biosynthetic pathway for 7-methyltryptophol can be proposed. This pathway would likely involve a methyltransferase that acts on the tryptophan indole ring at the C7 position, followed by the action of the Ehrlich pathway enzymes on the resulting 7-methyl-tryptophan. The existence of indole glucosinolate O-methyltransferases in plants that can methylate the indole ring at various positions lends support to the potential for a dedicated 7-methyltransferase for tryptophan or its derivatives.[6]

Caption: Hypothesized Biosynthesis of 7-Methyltryptophol.

Experimental Protocols

The search for and characterization of 7-methyltryptophol in natural sources would employ established methods for the isolation and identification of indole alkaloids.

Extraction

-

Sample Preparation: The biological material (e.g., fungal mycelia, plant tissue) is harvested, freeze-dried, and ground into a fine powder to maximize the surface area for extraction.

-

Solvent Extraction: The powdered material is subjected to extraction with an organic solvent. A common choice is methanol or ethanol, often in a Soxhlet apparatus or through maceration with sonication to enhance extraction efficiency. The choice of solvent can be critical and may be optimized based on the polarity of the target compound.

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning. Typically, the extract is dissolved in a water/methanol mixture and partitioned against a non-polar solvent like hexane to remove lipids, followed by partitioning against a solvent of intermediate polarity like ethyl acetate or dichloromethane to isolate the indole alkaloid fraction.

Isolation and Purification

-

Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel or a reversed-phase C18 stationary phase. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is used to separate the compounds based on their polarity.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified by semi-preparative or preparative HPLC. A C18 column is commonly used with a mobile phase consisting of a mixture of water (often with a small amount of formic acid or trifluoroacetic acid to improve peak shape) and acetonitrile or methanol. A photodiode array (PDA) detector is used to monitor the elution profile at the characteristic UV absorbance wavelengths of the indole chromophore (around 220 and 280 nm).

Structure Elucidation

-

Mass Spectrometry (MS): The molecular weight and elemental composition of the purified compound are determined by high-resolution mass spectrometry (HR-MS), typically using electrospray ionization (ESI). Fragmentation patterns observed in MS/MS experiments can provide valuable structural information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive structure of the isolated compound is determined by a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments. The chemical shifts and coupling constants of the protons and carbons in the molecule allow for the unambiguous assignment of the structure, including the position of the methyl group on the indole ring.

Experimental Workflow

Caption: General Experimental Workflow for Isolation and Identification.

Conclusion

While the natural occurrence of 7-methyltryptophol has yet to be definitively confirmed, the presence of its biosynthetic precursor, 7-methyl-DL-tryptophan, in Aspergillus fumigatus provides a strong rationale for its potential existence in nature. The well-established Ehrlich pathway offers a plausible route for its formation. This guide has provided a comprehensive overview of the current state of knowledge, including quantitative data for related compounds, detailed experimental protocols for investigation, and the relevant biosynthetic pathways. The search for 7-methyltryptophol in Aspergillus fumigatus and other potential natural sources represents a promising avenue for future research. Its isolation and characterization would not only expand our understanding of indole alkaloid diversity but could also unveil novel biological activities of interest for drug development and other scientific applications.

References

- 1. Tryptophol and derivatives: natural occurrence and applications to the synthesis of bioactive compounds - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. Tryptophol - Wikipedia [en.wikipedia.org]

- 3. 7-Methyl-DL-tryptophan | C12H14N2O2 | CID 222688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. Phenethyl alcohol and tryptophol: autoantibiotics produced by the fungus Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methyl Transfer in Glucosinolate Biosynthesis Mediated by Indole Glucosinolate O-Methyltransferase 5 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 2-(7-Methyl-1H-indol-3-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(7-Methyl-1H-indol-3-yl)ethanol, a derivative of tryptophol, belongs to the indole family of compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. Indole derivatives have shown potential as anti-inflammatory, anti-cancer, and neuroprotective agents.[1] The solubility of such compounds is a critical physicochemical property that influences their bioavailability, formulation, and efficacy. This guide provides a comprehensive overview of the available solubility data for the parent compound, tryptophol, and outlines standard experimental protocols for determining the solubility of this compound.

Quantitative Solubility Data of Tryptophol (2-(1H-indol-3-yl)ethanol)

The following tables summarize the reported solubility of tryptophol in various solvents. This data serves as an estimate for the solubility of this compound.

Table 1: Solubility in Organic Solvents [2]

| Solvent | Solubility (mg/mL) |

| Ethanol | ~10 |

| Dimethyl Sulfoxide (DMSO) | ~30 |

| Dimethylformamide (DMF) | ~30 |

Table 2: Solubility in Aqueous Solutions

| Solvent | Solubility | Reference |

| Water | 2.7 g/L (2.7 mg/mL) | [3] |

| Water (estimated) | 2749 mg/L (~2.75 mg/mL) | [4] |

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [2] |

Experimental Protocols for Solubility Determination

A standard method for determining the solubility of a compound like this compound is the shake-flask method.

Protocol: Shake-Flask Method for Solubility Determination

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid compound (this compound) to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial or flask.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker bath or a rotating wheel is recommended for consistent mixing.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the mixture to stand to let the undissolved solid settle.

-

Carefully filter the supernatant through a syringe filter (e.g., 0.45 µm) to remove all undissolved particles. Alternatively, the solution can be centrifuged, and the clear supernatant can be collected.

-

-

Quantification of Dissolved Solute:

-

Accurately dilute a known volume of the clear, saturated solution with a suitable solvent.

-

Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a spectrophotometer, by comparing the response to a standard curve of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis (mg/mL)) x (Dilution factor)

-

The following diagram illustrates the general workflow for determining solubility.

Biological Relevance and Synthesis

While specific signaling pathways for this compound are not well-documented, its structural similarity to tryptophol suggests potential biological activities. Tryptophol itself is a quorum-sensing molecule in fungi and has been associated with sleep-inducing effects in humans.[2][4]

A closely related compound, 7-ethyltryptophol, is a key intermediate in the synthesis of Etodolac, a non-steroidal anti-inflammatory drug (NSAID).[5][6] This highlights the pharmaceutical importance of 7-substituted tryptophol derivatives. The synthesis of these compounds often involves a Fischer indole synthesis.

The diagram below outlines a general synthetic pathway for 7-substituted tryptophols, exemplified by the synthesis of 7-ethyltryptophol.

This synthetic route can be adapted for the preparation of this compound by using 2-methylphenylhydrazine as the starting material.

Conclusion

This technical guide provides an overview of the solubility of this compound, based on data from its parent compound, tryptophol. The provided experimental protocols offer a framework for researchers to determine the precise solubility of this compound. The established biological relevance of related indole derivatives underscores the importance of such physicochemical characterization in the context of drug discovery and development. Further experimental studies are warranted to establish the definitive solubility profile and biological activity of this compound.

References

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Page loading... [guidechem.com]

- 4. Human Metabolome Database: Showing metabocard for Tryptophol (HMDB0003447) [hmdb.ca]

- 5. iosrjournals.org [iosrjournals.org]

- 6. researchgate.net [researchgate.net]

Spectroscopic Profile of 7-Methyltryptophol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for 7-methyltryptophol, a significant indole derivative. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a comprehensive resource for its identification and characterization in research and drug development settings.

Spectroscopic Data Summary

The structural elucidation of 7-methyltryptophol is critically supported by a combination of spectroscopic techniques. The data presented in the following tables have been compiled from various sources and represent typical values observed for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom.

Table 1: ¹H NMR Spectroscopic Data for 7-Methyltryptophol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for 7-Methyltryptophol

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Infrared (IR) Spectroscopic Data for 7-Methyltryptophol

| Wavenumber (cm⁻¹) | Description of Vibration |

| Data not available in search results |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its identity.

Table 4: Mass Spectrometry (MS) Data for 7-Methyltryptophol

| m/z | Interpretation |

| Data not available in search results |

Experimental Protocols

Detailed experimental procedures are crucial for the replication and validation of spectroscopic data. The following are representative protocols for obtaining NMR, IR, and MS spectra of indole derivatives like 7-methyltryptophol.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

IR spectra are often obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a thin film on a salt plate (e.g., NaCl or KBr), or dissolved in a suitable solvent like chloroform. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, with common ionization techniques including Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample is introduced into the ion source, where it is bombarded with high-energy electrons. In ESI, the sample is dissolved in a suitable solvent and introduced into the mass spectrometer through a charged capillary.

Visualization of Spectroscopic Workflow

The process of identifying an unknown compound using spectroscopic methods can be visualized as a logical workflow. The following diagram illustrates this process.

Caption: Workflow for Spectroscopic Analysis of 7-Methyltryptophol.

The Discovery and History of Indole-3-Ethanol: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-ethanol (I3E), also widely known as tryptophol, is an aromatic alcohol that has garnered significant interest across various scientific disciplines. From its initial identification as a microbial metabolite to its recognition as a plant growth regulator and a molecule with potential therapeutic applications, the journey of I3E research is a compelling narrative of scientific discovery. This technical guide provides a comprehensive overview of the discovery, history, and key scientific milestones related to indole-3-ethanol, with a focus on its biosynthesis, physiological roles, and experimental methodologies for its study.

Discovery and Early History

The history of indole-3-ethanol is intrinsically linked to the study of fermentation and amino acid metabolism. In 1912, Felix Ehrlich first described the formation of tryptophol from the amino acid tryptophan by yeast during fermentation.[1] Ehrlich's work demonstrated that yeast could deaminate amino acids and subsequently reduce the resulting keto acid to an alcohol, a process now known as the Ehrlich pathway.[2]

Decades later, the focus on I3E shifted towards its role in plant physiology. In 1967, it was isolated and identified as a growth-promoting substance in cucumber seedlings (Cucumis sativus L.)[3][4]. This discovery established I3E as a naturally occurring auxin-like compound in plants, expanding the understanding of hormonal regulation of plant growth and development.

Natural Occurrence and Biosynthesis

Indole-3-ethanol is a widespread natural product found in a diverse range of organisms, including plants, fungi, bacteria, and even as a metabolite in humans.

Natural Sources:

-

Plants: Found in various plant tissues, including needles and seeds of Pinus sylvestris.[5]

-

Fungi: Produced by numerous fungi, including the yeast Saccharomyces cerevisiae as a secondary product of ethanol fermentation, and the human pathogen Candida albicans.[5][6]

-

Bacteria: Synthesized by various bacteria, often as part of their tryptophan metabolism.

-

Other Organisms: It has been isolated from the marine sponge Ircinia spiculosa and is produced by the parasite Trypanosoma brucei, the causative agent of sleeping sickness.[5]

Biosynthesis: The Ehrlich Pathway

The primary route for the biosynthesis of indole-3-ethanol from L-tryptophan is the Ehrlich pathway. This metabolic sequence involves three key enzymatic steps:

-

Transamination: L-tryptophan is converted to indole-3-pyruvic acid (IPyA) by an aminotransferase.

-

Decarboxylation: Indole-3-pyruvic acid is then decarboxylated to form indole-3-acetaldehyde (IAAld) by a decarboxylase.

-

Reduction: Finally, indole-3-acetaldehyde is reduced to indole-3-ethanol by an alcohol dehydrogenase.[5][7]

Physiological Roles and Biological Activities

Indole-3-ethanol exhibits a range of biological activities, impacting both plant and animal physiology.

Auxin Activity in Plants

Indole-3-ethanol is recognized as a native auxin in plants, capable of promoting cell elongation and influencing various developmental processes.[8] Its activity is often considered to be due to its conversion to the more potent auxin, indole-3-acetic acid (IAA). The interplay between I3E and IAA is a crucial aspect of auxin homeostasis in plants. I3E can be considered a precursor or a storage form of IAA.[9] The conversion of I3E to IAA is catalyzed by indole-3-ethanol oxidase.[10]

References

- 1. Tryptophol Formation by Zygosaccharomyces priorianus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Sensing, Uptake and Catabolism of L-Phenylalanine During 2-Phenylethanol Biosynthesis via the Ehrlich Pathway in Saccharomyces cerevisiae [frontiersin.org]

- 3. Isolation and identification of indole-3-ethanol (tryptophol) from cucumber seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation and Identification of Indole-3-Ethanol (Tryptophol) from Cucumber Seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tryptophol - Wikipedia [en.wikipedia.org]

- 6. Phenethyl alcohol and tryptophol: autoantibiotics produced by the fungus Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biologydiscussion.com [biologydiscussion.com]

- 9. researchgate.net [researchgate.net]

- 10. Indole-3-ethanol Oxidase: Kinetics, Inhibition, and Regulation by Auxins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-(7-Methyl-1H-indol-3-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(7-Methyl-1H-indol-3-yl)ethanol, also known as 7-Methyltryptophol, is an indole derivative of significant interest in medicinal chemistry and drug development. It serves as a key intermediate in the synthesis of various pharmacologically active compounds, most notably the non-steroidal anti-inflammatory drug (NSAID) Etodolac. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, along with detailed experimental protocols and relevant biological pathway information to support further research and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| IUPAC Name | This compound | LGC Standards[1] |

| Synonyms | 7-Methyltryptophol | LGC Standards[1], Veeprho[2] |

| CAS Number | 39232-85-4 | Cleanchem Laboratories LLP[3], LGC Standards[1], Veeprho[2] |

| Molecular Formula | C₁₁H₁₃NO | Cleanchem Laboratories LLP[3], LGC Standards[1], Veeprho[2] |

| Molecular Weight | 175.23 g/mol | Cleanchem Laboratories LLP[3], LGC Standards[1], Veeprho[2] |

| Appearance | Solid | Fisher Scientific[4] |

| Melting Point | 57 - 60 °C | Fisher Scientific[4] |

| Boiling Point | 174 °C at 2.7 mbar | Fisher Scientific[4] |

| Solubility | Soluble in ethanol. | ResearchGate[5] |

| Flash Point | 255 °C | Fisher Scientific[4] |

| Autoignition Temperature | 520 °C | Fisher Scientific[4] |

Experimental Protocols

Synthesis: Fischer Indole Synthesis

The most common method for the synthesis of this compound is the Fischer indole synthesis. This reaction involves the cyclization of a phenylhydrazone under acidic conditions.

Reaction Scheme:

Figure 1: General scheme of the Fischer indole synthesis for this compound.

Detailed Protocol:

Materials:

-

2-Methylphenylhydrazine

-

4-Hydroxybutanal (can be generated in situ from 2,3-dihydrofuran)

-

Acid catalyst (e.g., sulfuric acid, hydrochloric acid, or a Lewis acid)

-

Solvent (e.g., methanol, ethanol, or an aqueous mixture)

-

Extraction solvent (e.g., ethyl acetate, dichloromethane)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Formation of the Hydrazone:

-

Dissolve 2-methylphenylhydrazine in the chosen solvent.

-

Add 4-hydroxybutanal (or its precursor, 2,3-dihydrofuran) to the solution.

-

Stir the mixture at room temperature or with gentle heating to form the corresponding hydrazone intermediate.

-

-

Cyclization:

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the acid with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable method for assessing the purity of this compound and for monitoring its conversion in subsequent reactions[13][14].

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

-

A mixture of acetonitrile and water is a common mobile phase for tryptophol derivatives. The exact ratio may need to be optimized. For example, a starting point could be a 55:45 (v/v) mixture of acetonitrile and water[13].

Detection:

-

UV detection at a wavelength of approximately 225 nm is suitable for this compound[13].

General Procedure:

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Prepare the sample for analysis by dissolving it in the mobile phase.

-

Set the HPLC parameters (flow rate, column temperature, injection volume). A typical flow rate is 1.0 mL/min.

-

Inject the standard and sample solutions into the HPLC system.

-

Analyze the resulting chromatograms to determine the retention time and peak area of the compound, which can be used for identification and quantification.

Biological Activity and Signaling Pathways

Direct studies on the specific biological activities and signaling pathways of this compound are limited. However, its parent compound, tryptophol, has been shown to possess several biological effects, including sleep-inducing, anti-inflammatory, and quorum-sensing properties[5][15][16][17][18][19][20]. It is plausible that 7-methyltryptophol may exhibit similar activities.

The anti-inflammatory activity of tryptophol has been linked to the modulation of cytokine production[16]. A potential signaling pathway involved in this process is the inhibition of pathways that lead to the production of pro-inflammatory mediators.

Figure 2: A putative signaling pathway for the anti-inflammatory action of tryptophol, which may be relevant for this compound.

Safety Information

Based on available Material Safety Data Sheets (MSDS) for 7-methyltryptophol and related compounds, standard laboratory safety precautions should be observed when handling this chemical[3][4][21][22].

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of dust. Use in a well-ventilated area.

-

Personal Protective Equipment: Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Fire Safety: The compound is combustible. Use appropriate extinguishing media for surrounding fire.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable synthetic intermediate with potential for further investigation into its biological activities. This guide provides a foundational understanding of its physicochemical properties and methodologies for its synthesis and analysis. The information presented herein is intended to facilitate further research and development efforts involving this compound. Researchers are encouraged to consult the cited literature for more detailed information.

References

- 1. 7-Methyltryptophol | CAS 39232-85-4 | LGC Standards [lgcstandards.com]

- 2. veeprho.com [veeprho.com]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. fishersci.com [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. UQ eSpace [espace.library.uq.edu.au]

- 8. researchgate.net [researchgate.net]

- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 10. jk-sci.com [jk-sci.com]

- 11. m.youtube.com [m.youtube.com]

- 12. 2024.sci-hub.st [2024.sci-hub.st]

- 13. hrcak.srce.hr [hrcak.srce.hr]

- 14. researchgate.net [researchgate.net]

- 15. Tryptophol - Wikipedia [en.wikipedia.org]

- 16. In Vitro Anti-inflammatory Activity of Tyrosol and Tryptophol: Metabolites of Yeast via the Ehrlich Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Page loading... [guidechem.com]

- 19. Effects of tryptophan and phenylalanine on tryptophol production in Saccharomyces cerevisiae revealed by transcriptomic and metabolomic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Rapid distribution of tryptophol (3-indole ethanol) to the brain and other tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 21. afgsci.com [afgsci.com]

- 22. combi-blocks.com [combi-blocks.com]

7-Methyltryptophol: An Exploration of Potential Pharmacological Relevance

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available information on 7-methyltryptophol and related compounds. It is intended for informational purposes for a scientific audience and does not constitute medical advice. Direct pharmacological data for 7-methyltryptophol is limited, and much of the following is based on structurally related compounds.

Executive Summary

7-Methyltryptophol, a derivative of the neuromodulatory compound tryptophol, presents an intriguing yet under-investigated profile for pharmacological development. While extensive research exists for its close structural analog, 7-ethyltryptophol, as a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Etodolac, 7-methyltryptophol remains largely uncharacterized. This guide provides a comprehensive overview of the known information, drawing parallels from related tryptophol compounds to infer potential pharmacological relevance. We will explore its chemical properties, potential (though currently unproven) biological activities, and hypothetical signaling pathway interactions. This document also highlights its current use as a research chemical and an impurity reference standard in the production of the antipsychotic drug Asenapine.

Introduction to Tryptophols

Tryptophol (indole-3-ethanol) and its derivatives are a class of indole compounds that are metabolites of the essential amino acid tryptophan. They are found in a variety of biological systems, including plants, bacteria, fungi, and animals.[1] Tryptophol itself is known to induce sleep-like states and can influence the central nervous system. Derivatives of tryptophol are of interest in pharmaceutical research due to their structural similarity to serotonin and other neuroactive molecules, suggesting potential interactions with various receptors and enzymes in the body.[2]

7-Methyltryptophol: Known Information

Currently, the publicly available scientific literature on the specific pharmacological activities of 7-methyltryptophol is sparse. Its primary documented role is as a specialized chemical used in analytical and quality control settings.

Chemical Properties:

| Property | Value |

| Chemical Name | 2-(7-Methyl-1H-indol-3-yl)ethan-1-ol[3] |

| CAS Number | 39232-85-4[3] |

| Molecular Formula | C11H13NO[3] |

| Molecular Weight | 175.2 g/mol [3] |

Current Applications:

-

Impurity Reference Standard: 7-Methyltryptophol is used as a reference standard for the quality control of the antipsychotic medication Asenapine.[3] In this context, it serves as a known impurity that is monitored during the manufacturing process to ensure the purity and safety of the final drug product.

-

Research Chemical: It is available commercially as a research chemical, indicating its use in laboratory settings for various analytical and synthetic purposes.[3]

-

Metabolite: It is described as a metabolite of Tryptophan.[4]

Inferred Pharmacological Relevance from Analogs

Due to the lack of direct data, we can hypothesize the potential pharmacological relevance of 7-methyltryptophol by examining its structural analogs, primarily 7-ethyltryptophol and the broader class of tryptophol derivatives.

Anti-inflammatory Potential (Inference from 7-Ethyltryptophol)

The most significant lead for the potential activity of 7-methyltryptophol comes from its ethylated counterpart. 7-Ethyltryptophol is a well-established key intermediate in the industrial synthesis of Etodolac , a non-steroidal anti-inflammatory drug (NSAID).[5] Etodolac functions by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation and pain.

Hypothesis: Given the structural similarity between a methyl and an ethyl group, it is plausible that 7-methyltryptophol could serve as a precursor or a scaffold for the synthesis of novel anti-inflammatory agents. However, it is crucial to note that the methyl group, being smaller and electronically different from the ethyl group, could lead to significant differences in biological activity.

Neuromodulatory and Psychoactive Potential (Inference from Tryptophol and other Derivatives)

Tryptophol and its derivatives are structurally related to the neurotransmitter serotonin (5-hydroxytryptamine) . This structural similarity suggests that they might interact with the serotonergic system, which plays a critical role in regulating mood, sleep, appetite, and cognition.[6][7]

Potential Mechanisms of Action (Hypothetical):

-

Serotonin Receptor Interaction: 7-Methyltryptophol could potentially bind to one or more of the numerous serotonin receptor subtypes (5-HT receptors). Depending on the receptor subtype and the nature of the interaction (agonist, antagonist, or modulator), this could lead to a wide range of psychoactive effects.

-

Monoamine Oxidase (MAO) Inhibition: Some indole derivatives are known to inhibit monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters like serotonin. Inhibition of MAO would lead to increased levels of serotonin in the synaptic cleft, which is the mechanism of action for some antidepressant medications.

Experimental Protocols (Based on Analog Synthesis)

While no specific experimental protocols for the pharmacological evaluation of 7-methyltryptophol are available, this section details a general and widely used method for the synthesis of a related compound, 7-ethyltryptophol, which could likely be adapted for the synthesis of 7-methyltryptophol. The Fischer indole synthesis is a common method for creating indole rings from a phenylhydrazine and an aldehyde or ketone.

General Protocol for Fischer Indole Synthesis of 7-Substituted Tryptophols:

-

Hydrazone Formation: React the corresponding substituted phenylhydrazine (e.g., 2-methylphenylhydrazine for 7-methyltryptophol) with a suitable protected 4-hydroxybutanal derivative (often derived from 2,3-dihydrofuran) in an acidic medium. The reaction is typically carried out at or below room temperature.

-

Cyclization: The resulting hydrazone is then heated in the presence of a strong acid catalyst (e.g., sulfuric acid, polyphosphoric acid) to induce cyclization. This step forms the indole ring.

-

Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified, typically by column chromatography, to yield the desired 7-substituted tryptophol.

Caption: General workflow for the synthesis of 7-substituted tryptophols.

Potential Signaling Pathway Involvement (Hypothetical)

Given the structural similarity of 7-methyltryptophol to serotonin, its most likely point of interaction within cellular signaling would be the serotonergic pathway . The diagram below illustrates a simplified overview of serotonin synthesis and signaling, which could be a starting point for investigating the effects of 7-methyltryptophol.

Caption: Potential points of interaction for 7-methyltryptophol in the serotonin pathway.

Hypothetical points of interaction for 7-methyltryptophol in this pathway include:

-

Direct agonism or antagonism at postsynaptic 5-HT receptors.

-